molecular formula C13H16FNO3S B7059771 1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one

1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one

Cat. No.: B7059771
M. Wt: 285.34 g/mol
InChI Key: ONINCAYNXRLAJT-UHFFFAOYSA-N
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Description

1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorinated indole moiety, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.

    Butanone Addition: The final step involves the addition of the butanone moiety, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one involves its interaction with specific molecular targets and pathways. The fluorinated indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one
  • 1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-ethylsulfonylbutan-1-one
  • 1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylpentan-1-one

Uniqueness

1-(6-Fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one is unique due to its specific combination of a fluorinated indole moiety and a methylsulfonylbutanone group. This combination can enhance its biological activity and stability compared to other similar compounds .

Properties

IUPAC Name

1-(6-fluoro-2,3-dihydroindol-1-yl)-4-methylsulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c1-19(17,18)8-2-3-13(16)15-7-6-10-4-5-11(14)9-12(10)15/h4-5,9H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONINCAYNXRLAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCC(=O)N1CCC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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